Cas no 941869-67-6 ({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine)

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine 化学的及び物理的性質
名前と識別子
-
- {2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine
- (2-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]ETHYL)AMINE
- {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine
-
- MDL: MFCD09743147
- インチ: 1S/C12H19N3O2S/c13-6-11-18(16,17)15-9-7-14(8-10-15)12-4-2-1-3-5-12/h1-5H,6-11,13H2
- InChIKey: OSGUGEUXXUDSCO-UHFFFAOYSA-N
- ほほえんだ: S(CCN)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 339
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 75
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 448.2±55.0 °C at 760 mmHg
- フラッシュポイント: 135.3±20.9 °C
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238450-5.0g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Life Chemicals | F2145-0051-0.5g |
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine |
941869-67-6 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
Life Chemicals | F2145-0051-1g |
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine |
941869-67-6 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-50mg |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 50mg |
¥14320.00 | 2024-04-24 | |
Enamine | EN300-238450-10.0g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-1g |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 1g |
¥17006.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-2.5g |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 2.5g |
¥38556.00 | 2024-04-24 | |
Enamine | EN300-238450-0.1g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-238450-2.5g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-250mg |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 250mg |
¥18090.00 | 2024-04-24 |
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amineに関する追加情報
Introduction to {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine (CAS No. 941869-67-6)
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine, with the CAS number 941869-67-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenylpiperazine moiety and a sulfonylethylamine group. These structural elements contribute to its potential biological activities and therapeutic applications.
The phenylpiperazine moiety is a well-known pharmacophore that has been extensively studied for its central nervous system (CNS) effects. It is often found in compounds with serotoninergic, dopaminergic, and adrenergic activities, making it a valuable scaffold for the development of drugs targeting various neurological and psychiatric disorders. The sulfonylethylamine group, on the other hand, adds polarity and hydrophilicity to the molecule, which can influence its pharmacokinetic properties such as solubility and permeability.
Recent research has highlighted the potential of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine in modulating specific neurotransmitter systems. For instance, studies have shown that this compound can act as a potent and selective serotonin reuptake inhibitor (SSRI), which has implications for the treatment of depression, anxiety disorders, and other mood disorders. Additionally, it has been found to exhibit affinity for dopamine receptors, suggesting its potential as a dual-action agent that can address both serotoninergic and dopaminergic dysregulations.
In the context of drug discovery and development, the ability of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine to interact with multiple neurotransmitter systems makes it an attractive candidate for further investigation. Preclinical studies have demonstrated its efficacy in animal models of depression and anxiety, where it has shown significant improvements in behavioral outcomes without causing severe side effects. These findings underscore the compound's therapeutic potential and warrant further clinical evaluation.
Beyond its potential as a CNS drug, {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine is another area of active research. Its high solubility and good permeability make it suitable for oral administration, which is a desirable property for drug development. However, further studies are needed to optimize its bioavailability and metabolic stability to ensure optimal therapeutic outcomes.
In conclusion, {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine (CAS No. 941869-67-6) represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
941869-67-6 ({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine) 関連製品
- 2229532-60-7(1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine)
- 49769-28-0(6-HEPTYNOIC ACID, 7-PHENYL-)
- 1111638-74-4(4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine)
- 2308390-79-4(1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one)
- 2171958-12-4(2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid)
- 921842-61-7(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide)
- 2287283-58-1(1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid)
- 2170117-65-2(2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate)
- 1261892-43-6(2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid)
- 1504745-27-0(1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)




